

Quantification of Trioctyl trimellitate in PVC medical devices

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Compound of Interest

Compound Name: *Trioctyl trimellitate*

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An increasing focus on the safety of medical devices has led to the substitution of traditional plasticizers like di(2-ethylhexyl) phthalate (DEHP) with alternatives such as **Trioctyl trimellitate** (TOTM) in polyvinyl chloride (PVC) based medical equipment.[1][2] TOTM is favored for its lower migration potential and better toxicological profile.[3] However, the potential for TOTM to leach into administered fluids and come into contact with patients necessitates reliable and robust analytical methods for its quantification.[1][4] This document provides detailed application notes and protocols for the quantification of TOTM in PVC medical devices, aimed at researchers, scientists, and drug development professionals.

The methodologies described herein are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer the requisite sensitivity and specificity for this application.[2][5]

Experimental Protocols

Accurate quantification of TOTM from the complex PVC matrix requires meticulous sample preparation and sensitive analytical instrumentation. Two primary validated methods are detailed below.

Protocol 1: Quantification of TOTM by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies that emphasize a dissolution-precipitation extraction followed by GC-MS analysis.^[6]^[7]

1. Sample Preparation: Solvent Extraction

- Accurately weigh approximately 100 mg of the PVC medical device material, cut into small pieces.
- Place the sample into a glass vial.
- Add 10 mL of tetrahydrofuran (THF) to dissolve the PVC sample. Vortex for 30 minutes or until complete dissolution.
- Induce precipitation of the PVC polymer by adding 20 mL of ethanol to the solution.
- Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the precipitated PVC.
- Carefully decant the supernatant containing the extracted TOTM into a clean glass vial.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume (e.g., 1 mL) of n-hexane or another suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5MS (or equivalent 5%-phenyl/95%-dimethylpolysoxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.^[7]
- Injector Temperature: 290 °C.^[8]
- Carrier Gas: Helium at a constant flow rate of 1.32 mL/min.^[8]

- Oven Temperature Program: Initial temperature of 50 °C, hold for 1 min, ramp at 20 °C/min to 240 °C, then ramp at 12 °C/min to 320 °C and hold for 18 min.[8]
- MSD Interface Temperature: 310 °C.[8]
- Ion Source Temperature: 240 °C.[8]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[7][8]
- Acquisition Mode: Selected Ion Monitoring (SIM) using quantifier and qualifier ions for TOTM. A common quantifier ion is m/z 305.05.[8]

3. Calibration and Quantification

- Prepare a series of calibration standards of TOTM in the reconstitution solvent (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).[8]
- Analyze the standards and samples under the same GC-MS conditions.
- Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.
- Determine the concentration of TOTM in the sample extracts from the calibration curve.

Protocol 2: Quantification of Leachable TOTM by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the analysis of TOTM that has leached from a PVC medical device into a liquid matrix, such as an intravenous solution.[3][5]

1. Sample Preparation: Liquid-Liquid Extraction

- Take a known volume of the intravenous solution or simulant that has been in contact with the PVC device.

- If necessary, perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., n-hexane or ethyl acetate) to the aqueous sample.
- Vortex the mixture vigorously for 1-2 minutes.
- Allow the phases to separate and collect the organic layer containing the TOTM.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the mobile phase (e.g., acetonitrile:water mixture).

2. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
- Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
- Column: Inertsil-C8 (50 mm x 2.1 mm, 5 μ m) or equivalent.[\[3\]](#)[\[5\]](#)
- Mobile Phase: Isocratic elution with acetonitrile:water (90:10, v/v).[\[3\]](#)[\[5\]](#)
- Flow Rate: 0.2 mL/min.[\[3\]](#)[\[5\]](#)
- Column Temperature: 40 °C.
- Ion Source: Turbo Ionspray or Electrospray Ionization (ESI) in positive ion mode.[\[3\]](#)[\[5\]](#)
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for TOTM.

3. Calibration and Quantification

- Prepare calibration standards of TOTM in the same liquid matrix as the samples (or a suitable simulant).
- Analyze the standards and samples under the same LC-MS/MS conditions.

- Construct a calibration curve by plotting the peak area of the selected MRM transition against the concentration of the standards.
- Determine the concentration of TOTM in the samples from the calibration curve. The limit of quantification can be as low as 1.0 ng/mL.[\[3\]](#)[\[5\]](#)

Data Presentation

The following tables summarize quantitative data for TOTM in PVC medical devices as reported in the literature.

Table 1: Concentration of TOTM in Various PVC Medical Devices

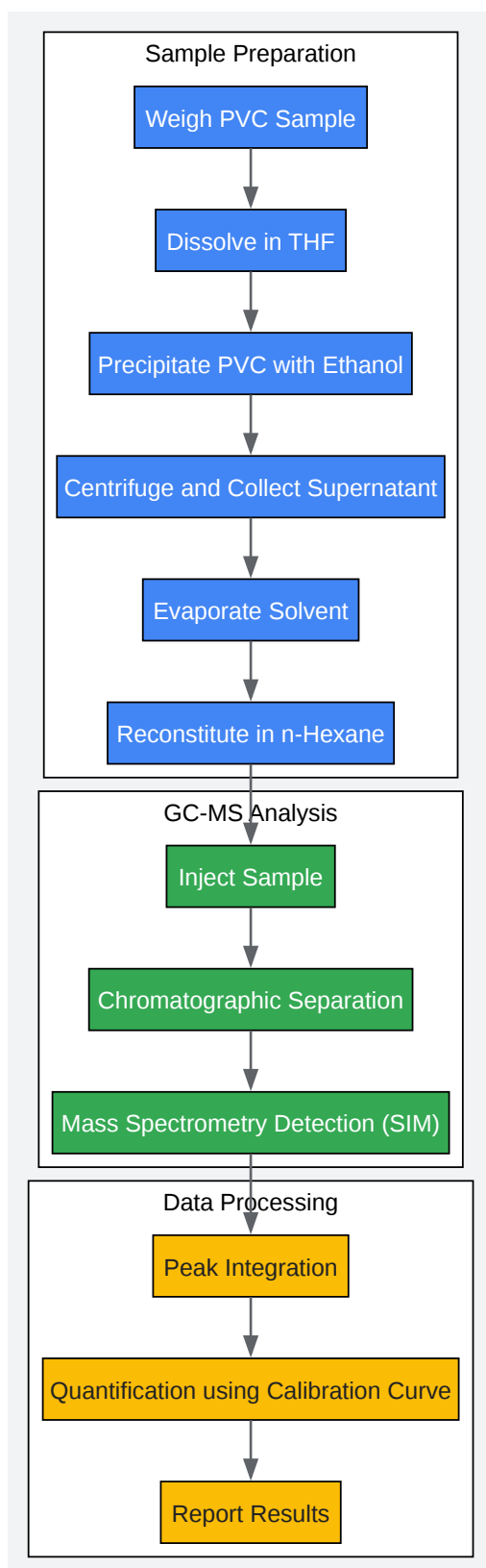
Medical Device Type	TOTM Concentration (% w/w)	Analytical Method	Reference
Infusion Tubing	25 - 36	GC-MS	[4]
Various Medical Devices	Predominantly TOTM	GC-MS	[1] [2]
PVC Sheets	Not specified, but present	¹ H NMR	[4]
Apheresis Kits	Not detected (DEHP present)	GC-MS	[1]
Various Medical Devices	26.5 - 42.7	Multiple Methods	[9]

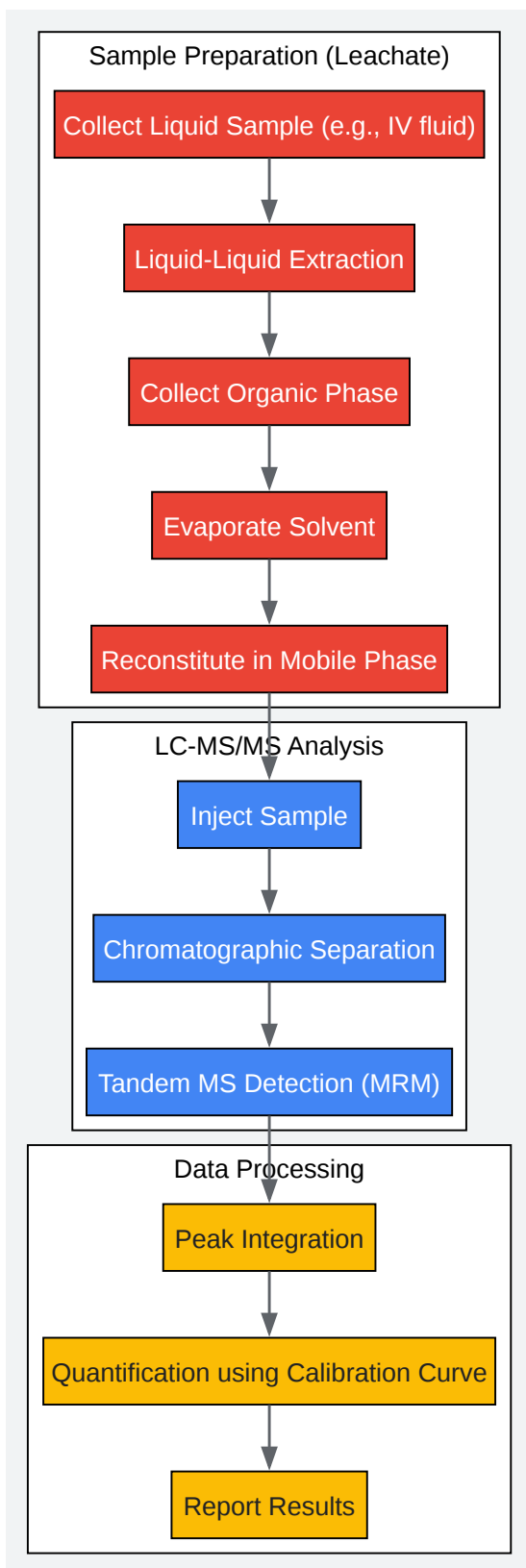
Table 2: Method Performance for TOTM Quantification

Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
LC-MS/MS	0.5 ng/mL	1.0 ng/mL	101.1	[3] [5]
GC-MS	Not specified	Not specified	92 - 100 (extraction)	[4]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the quantification of TOTM in PVC medical devices.





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